molecular formula C2H4Cl2O2S B1230504 Bis(chloromethyl) sulfone CAS No. 37557-97-4

Bis(chloromethyl) sulfone

Cat. No.: B1230504
CAS No.: 37557-97-4
M. Wt: 163.02 g/mol
InChI Key: SQOGKEMZXNYTNN-UHFFFAOYSA-N
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Description

Bis(chloromethyl) sulfone is an organic compound with the molecular formula C2H4Cl2O2S It is a sulfone derivative characterized by the presence of two chloromethyl groups attached to a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(chloromethyl) sulfone can be synthesized through several methods. One common approach involves the reaction of sulfur dioxide with formaldehyde and hydrogen chloride. The reaction typically proceeds under acidic conditions, often using a catalyst such as zinc chloride to facilitate the formation of the sulfone group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(chloromethyl) sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl groups under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(chloromethyl) sulfone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfone: Similar structure but with methyl groups instead of chloromethyl groups.

    Bis(methylsulfonyl) methane: Contains two sulfone groups attached to a methane backbone.

    Chloromethyl methyl sulfone: Contains one chloromethyl and one methyl group attached to the sulfone.

Uniqueness

Bis(chloromethyl) sulfone is unique due to the presence of two reactive chloromethyl groups, which provide versatility in chemical reactions and applications. This distinguishes it from other sulfone derivatives that may have different substituents and reactivity profiles.

Properties

IUPAC Name

chloro(chloromethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGKEMZXNYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190995
Record name Bis(chloromethyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37557-97-4
Record name Bis(chloromethyl) sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(chloromethyl) sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro(chloromethanesulfonyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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